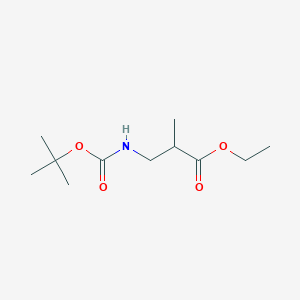
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings and a chloro substituent, making it a valuable intermediate in various chemical syntheses. It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine and 4-bromopyridine.
Suzuki-Miyaura Coupling: The two pyridine rings are coupled using the Suzuki-Miyaura cross-coupling reaction.
Acetic Acid Introduction: The coupled product is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, forming the dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(pyridin-4-yl)nicotinic acid: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyrimidine ring instead of the second pyridine ring.
Uniqueness
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine ring structure and the presence of both a chloro substituent and an acetic acid moiety. This combination of features makes it a versatile intermediate in various chemical syntheses and enhances its potential in pharmaceutical development .
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-5-9(6-12(16)17)10(7-15-11)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17) |
InChI Key |
PQQYWFUFDUTEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


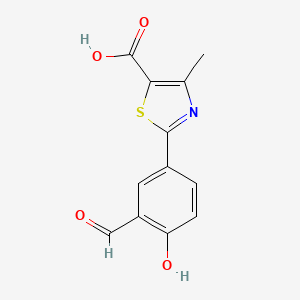
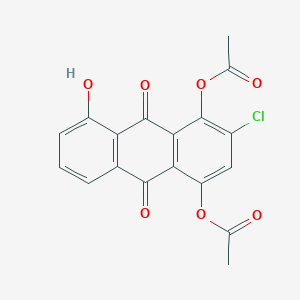
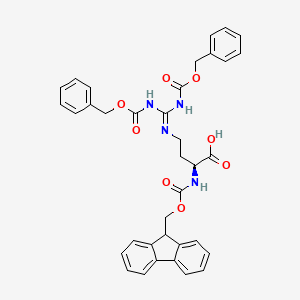
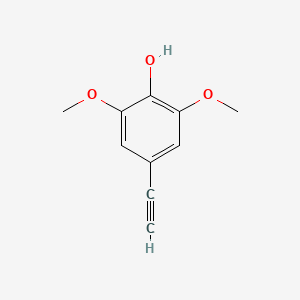
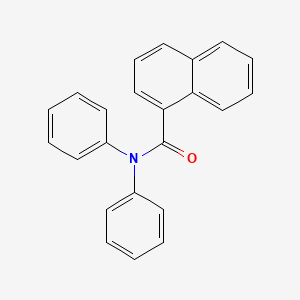


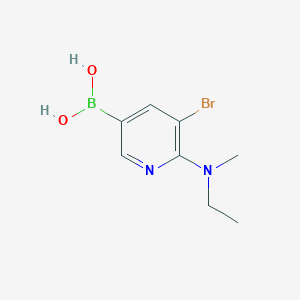

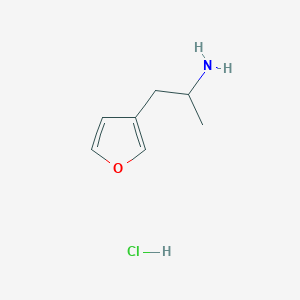


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
